

A Technical Guide to Physiological Concentrations of 14,15-EET in Plasma

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (±)14,15-Epoxyeicosatrienoic acid

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This technical guide provides an in-depth overview of the physiological concentrations of 14,15-epoxyeicosatrienoic acid (14,15-EET) in plasma. 14,15-EET is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) epoxygenases, primarily CYP2C and CYP2J isoforms. It plays a crucial role in various physiological processes, including vasodilation, anti-inflammation, and cellular signaling. However, it is rapidly metabolized by soluble epoxide hydrolase (sEH) to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET). Understanding the physiological concentrations of 14,15-EET and its metabolite is critical for research into its therapeutic potential.

Data Presentation: Quantitative Summary of 14,15-EET and 14,15-DHET Plasma Concentrations

The following tables summarize the reported physiological concentrations of 14,15-EET and its metabolite 14,15-DHET in human and rat plasma under various physiological and pathological conditions. These values have been compiled from multiple studies and are presented to facilitate comparison. Methodological differences between studies, such as the analytical technique employed (LC-MS/MS or ELISA) and whether total (free and esterified) or only free concentrations were measured, can influence the reported values.

Table 1: Human Plasma Concentrations of 14,15-EET and 14,15-DHET

Condition	Analyte	Concentration (ng/mL)	Notes	Reference(s)
Healthy Controls	14,15-DHET	1.65 ± 1.54	Measured by ELISA.	[1]
Total EETs	26.1 ± 1.8	Measured in Wistar-Kyoto (WKY) rats, a common control for SHR.	[2][3]	
14,15-EET	10.7	Measured in pooled human plasma by UPLC-MS/MS.	[4]	
Coronary Heart Disease (CHD)	14,15-DHET	2.53 ± 1.60	Significantly higher than healthy controls. Measured by ELISA.	[1]
Total EETs	Higher than healthy controls in patients with stable CAD.	May be an up-regulated compensatory mechanism.	[5][6]	
Total EETs	Lower in patients with obstructive CAD compared to healthy volunteers.	Contradictory findings may be due to differences in sEH activity.	[7]	
Heart Failure (HFrEF)	14,15-EET	91.3 ± 25.7	Significantly higher than controls (64.95 ± 35.4 ng/mL). Measured by ELISA.	[8]

14,15-DHET	10.58 ± 2.06	Significantly higher than controls (9.07 ± 1.60 ng/mL). Measured by ELISA.	[8]
Primary Aldosteronism	Total EETs	11.9 ± 5.9 nmol/L	Increased to 18.5 ± 12.6 nmol/L after treatment. [9]
14,15-EET	6.1 ± 3.7 nmol/L	Increased to 11.0 ± 8.6 nmol/L after treatment.	[9]
Hypertension	Total EETs	16.4 ± 1.6	Measured in spontaneously hypertensive rats (SHR), significantly lower than WKY controls. [2][3]
trans-14,15-EET	4.1 ± 0.2	Increased to 7.9 ± 1.5 ng/mL after treatment with an sEH inhibitor.	[2][3]

Table 2: Rat Plasma Concentrations of 14,15-EET and Related Eicosanoids

Strain/Condition	Analyte	Concentration (ng/mL)	Notes	Reference(s)
Wistar-Kyoto (WKY) - Control	Total EETs	26.1 ± 1.8	Control for spontaneously hypertensive rats (SHR).	[2][3]
Spontaneously Hypertensive (SHR)	Total EETs	16.4 ± 1.6	Significantly lower than WKY controls.	[2][3]
trans-14,15-EET	4.1 ± 0.2	Lower than in WKY rats.	[2][3]	
trans-14,15-EET (with sEH inhibitor)	7.9 ± 1.5	Increased with sEH inhibition, associated with blood pressure reduction.	[2][3]	

Experimental Protocols: Methodologies for 14,15-EET Measurement

The accurate quantification of 14,15-EET in plasma is challenging due to its low physiological concentrations and rapid metabolism. The two primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the quantification of eicosanoids due to its high sensitivity and specificity.

1. Sample Collection and Storage:

- Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin).

- To prevent auto-oxidation, it is advisable to add an antioxidant such as butylated hydroxytoluene (BHT).
- Centrifuge immediately at 1000 x g for 15 minutes at 4°C to separate plasma.
- Store plasma samples at -80°C until analysis to minimize degradation.

2. Sample Preparation (Extraction and Saponification):

- Internal Standard Spiking: Thaw plasma samples on ice and spike with a known amount of a deuterated internal standard (e.g., 14,15-EET-d11) to account for extraction losses and matrix effects.
- Protein Precipitation and Liquid-Liquid Extraction (LLE):
 - Add an organic solvent such as acetonitrile or methanol to precipitate proteins.
 - Perform LLE using a solvent like ethyl acetate or a chloroform/methanol mixture to extract the lipids, including EETs.
- Saponification (for total EET measurement): To measure both free and esterified EETs, the lipid extract is subjected to alkaline hydrolysis (saponification) using a reagent like potassium hydroxide (KOH) to release EETs from phospholipids.
- Solid-Phase Extraction (SPE): Further purify the sample using a C18 SPE cartridge to remove interfering substances. Elute the EETs with an organic solvent.
- Derivatization (optional): To enhance ionization efficiency and sensitivity in some mass spectrometric methods, the carboxyl group of the EETs can be derivatized.

3. LC-MS/MS Analysis:

- Chromatographic Separation:
 - Column: A reverse-phase C18 column (e.g., Waters Acquity UPLC BEH shield C18, 1.7 µm, 2.1 ×150 mm) is commonly used.^[4]

- Mobile Phases: A gradient of water (A) and acetonitrile (B), both containing a modifier like formic acid (e.g., 10 mM), is typically employed for separation.[\[4\]](#)
- Flow Rate: A flow rate of around 0.325 mL/min is often used.[\[4\]](#)
- Column Temperature: The column is typically heated to around 60°C to ensure reproducible chromatography.[\[4\]](#)
- Mass Spectrometric Detection:
 - Ionization: Electrospray ionization (ESI) in either positive or negative mode is used, though positive ionization is common.
 - Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for 14,15-EET and its internal standard.
 - Mass Transitions: The specific mass-to-charge (m/z) transitions for 14,15-EET are instrument-dependent but are selected to be unique to the molecule.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput alternative to LC-MS/MS. Commercially available kits are often used for the measurement of 14,15-DHET as a more stable surrogate for 14,15-EET. To measure total 14,15-EET, samples are first treated with acid to hydrolyze the epoxide to the diol.

1. Sample Preparation:

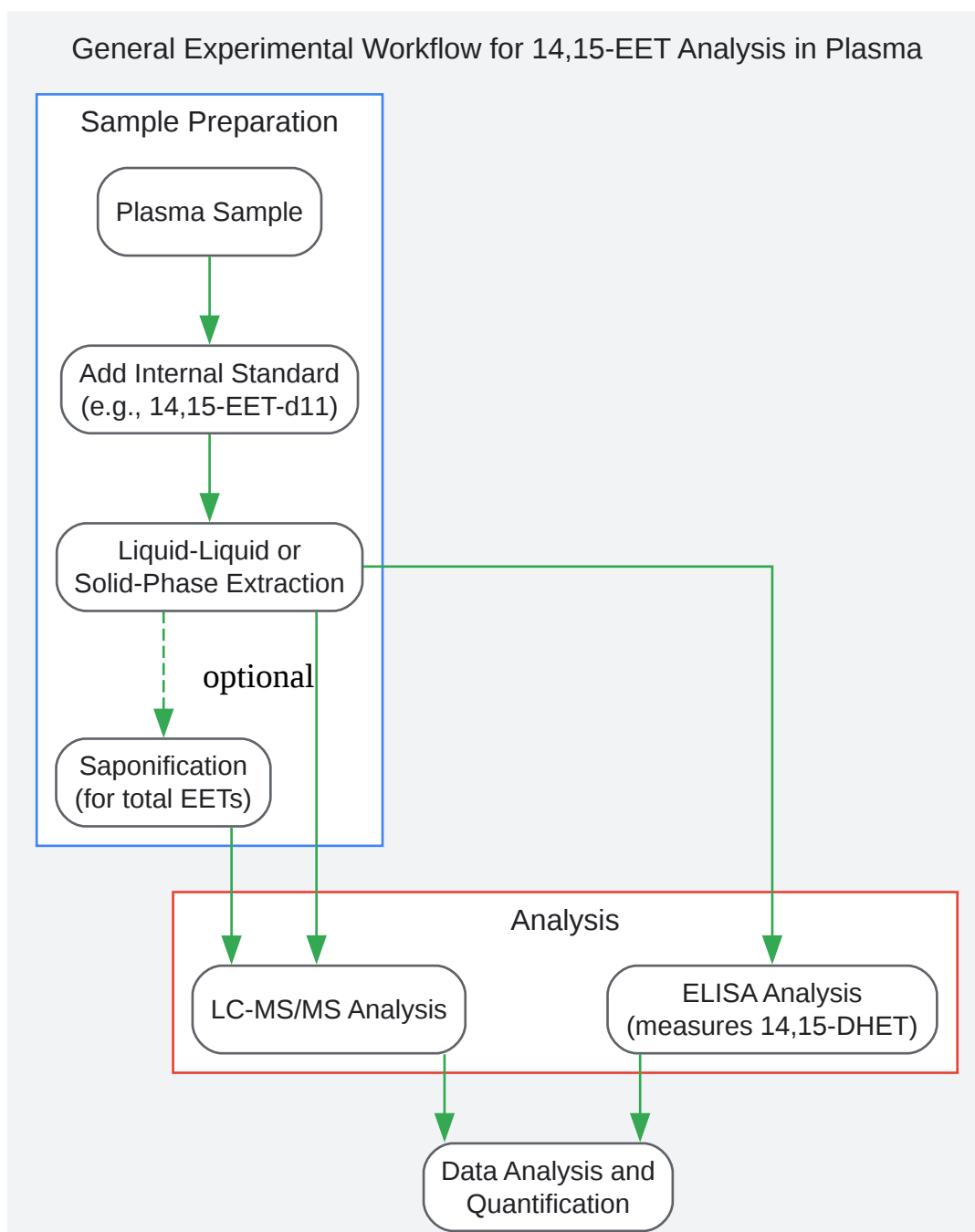
- Follow the sample collection and storage procedures as described for LC-MS/MS.
- For measurement of total 14,15-EET, an acid hydrolysis step is required to convert all 14,15-EET to 14,15-DHET.
- The sample may require extraction and purification as described for LC-MS/MS, depending on the kit's instructions.

2. ELISA Procedure (Competitive Assay Principle):

- **Plate Coating:** A 96-well plate is pre-coated with an antibody specific for 14,15-DHET.
- **Competition:** The sample (containing 14,15-DHET) and a fixed amount of enzyme-labeled 14,15-DHET (HRP-conjugate) are added to the wells. They compete for binding to the coated antibody.
- **Washing:** Unbound reagents are washed away.
- **Substrate Addition:** A chromogenic substrate (e.g., TMB) is added, which is converted by the bound enzyme into a colored product.
- **Stopping the Reaction:** The reaction is stopped by adding a stop solution, which usually changes the color of the product.
- **Detection:** The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
- **Quantification:** The concentration of 14,15-DHET in the sample is inversely proportional to the signal intensity and is determined by comparison to a standard curve.

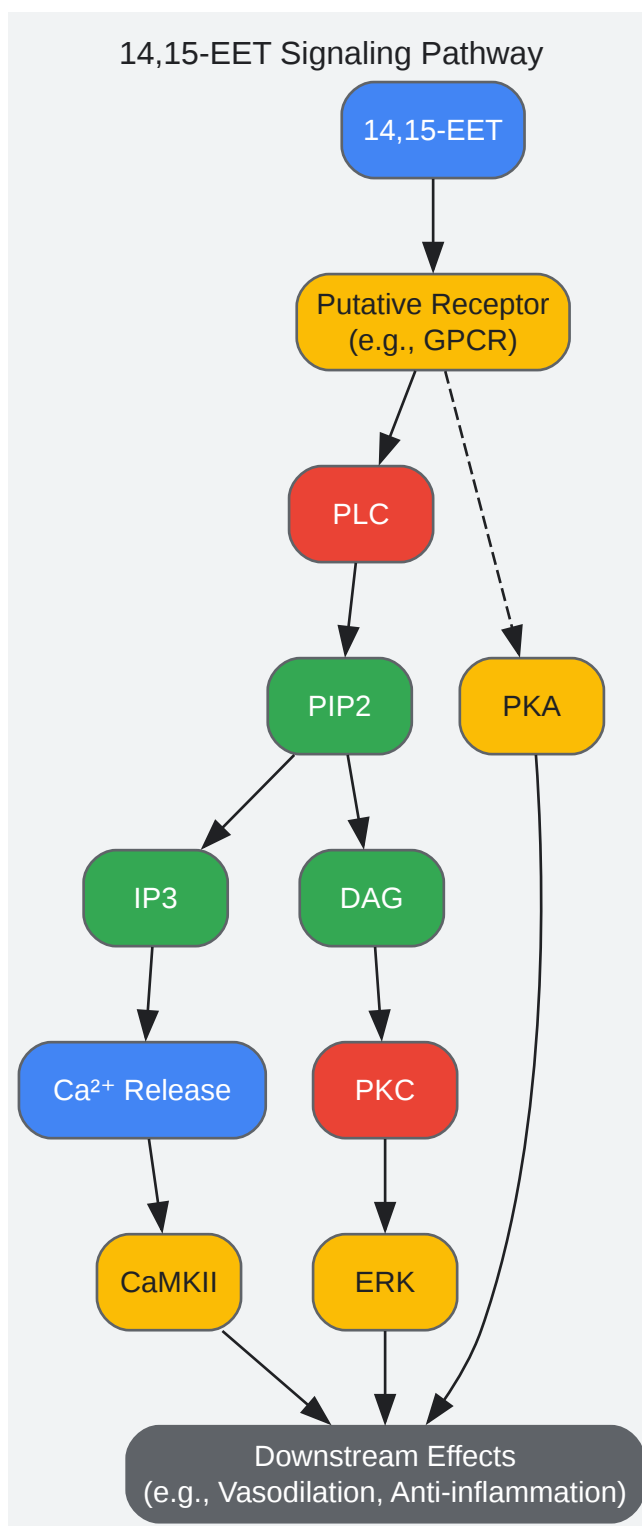
Mandatory Visualizations

Signaling Pathways and Experimental Workflows



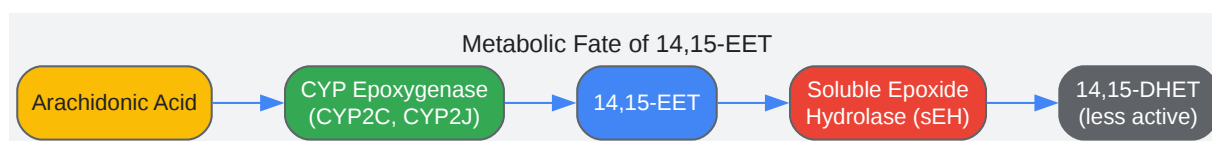
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Caption: General experimental workflow for 14,15-EET analysis in plasma.



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Caption: Simplified signaling pathway of 14,15-EET.



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Caption: Metabolic pathway of 14,15-EET to 14,15-DHET.

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- To cite this document: BenchChem. [A Technical Guide to Physiological Concentrations of 14,15-EET in Plasma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1213858#physiological-concentrations-of-14-15-eet-in-plasma]

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